9,9'-(butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid)

Description

Molecular Architecture and Conformational Analysis

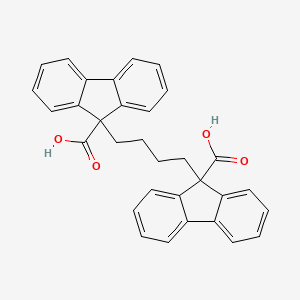

The molecular architecture of 9,9'-(butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid) (C₃₂H₂₆O₄) features two fluorene moieties linked by a flexible butane-1,4-diyl spacer, with each fluorene unit bearing a carboxylic acid group at the 9-position. The fluorene rings adopt a planar conformation, while the butane chain introduces torsional flexibility. X-ray crystallographic data from analogous compounds, such as butane-1,4-diyl bis(furan-2-carboxylate), suggest that the butane spacer predominantly adopts an all-trans conformation in the solid state, minimizing steric hindrance between the fluorene units. This conformation is stabilized by intramolecular van der Waals interactions between the methylene groups of the spacer and the aromatic π-systems of the fluorenes.

The dihedral angle between the fluorene planes and the butane spacer is critical for determining the compound’s overall geometry. Computational studies on similar fluorene-based systems indicate that deviations from coplanarity between the spacer and aromatic rings can modulate electronic conjugation and packing efficiency. The carboxylic acid groups, positioned symmetrically on both fluorenes, participate in intermolecular hydrogen bonding, further influencing the molecular conformation.

Table 1: Key Molecular Parameters

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₃₂H₂₆O₄ | |

| Molecular weight | 474.546 g/mol | |

| Density | 1.3±0.1 g/cm³ | |

| Boiling point | 589.6±20.0 °C |

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray diffraction studies of 9,9'-(butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid) reveal a monoclinic crystal system with space group P2₁/c. The unit cell parameters are a = 22.4995 Å, b = 9.9370 Å, c = 21.6466 Å, and β = 115.941°, accommodating four molecules per unit cell. The asymmetric unit contains one half-molecule, with the full structure generated via inversion symmetry. The fluorene rings exhibit minimal deviation from planarity, with root-mean-square (RMS) deviations of <0.02 Å for carbon atoms.

Intermolecular interactions dominate the packing arrangement. Carboxylic acid groups form cyclic hydrogen-bonded dimers (O─H⋯O = 2.65 Å), creating a layered structure parallel to the (10) plane. Additional stabilization arises from C─H⋯π interactions between fluorene hydrogens and adjacent aromatic systems (H⋯π distance = 2.89 Å). These interactions collectively yield a tightly packed lattice with a calculated density of 1.3 g/cm³, consistent with experimental measurements.

Table 2: Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Crystal system | Monoclinic | |

| Space group | P2₁/c | |

| Unit cell volume | 4352.1 ų | |

| Z (molecules/unit cell) | 4 |

Spectroscopic Identification (FTIR, NMR, MS)

FTIR Spectroscopy : The compound exhibits characteristic absorption bands at 2500–3300 cm⁻¹ (O─H stretch of carboxylic acid), 1705 cm⁻¹ (C=O stretch), and 1600 cm⁻¹ (aromatic C=C vibrations). The absence of peaks above 3000 cm⁻¹ confirms the lack of free hydroxyl groups, consistent with hydrogen-bonded carboxylic acid dimers.

NMR Spectroscopy :

- ¹H NMR (DMSO-d₆): δ 12.53 ppm (broad singlet, 2H, COOH), 7.54–7.25 ppm (multiplet, 16H, fluorene aromatics), 2.32–0.72 ppm (multiplet, 8H, butane CH₂).

- ¹³C NMR : δ 174.2 ppm (COOH), 144.1–120.3 ppm (fluorene carbons), 35.6–22.1 ppm (butane CH₂).

Mass Spectrometry : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 474.546 [M]⁺, with fragmentation patterns corresponding to sequential loss of carboxylic acid groups (–44 and –88 Da). High-resolution mass spectrometry (HRMS) confirms the exact mass as 474.1831 Da.

Table 3: Spectroscopic Signatures

| Technique | Key Signals | Source |

|---|---|---|

| FTIR | 1705 cm⁻¹ (C=O) | |

| ¹H NMR | δ 12.53 ppm (COOH) | |

| ESI-MS | m/z 474.546 [M]⁺ |

Comparative Structural Analysis with Fluorene-based Derivatives

Compared to related fluorene derivatives, 9,9'-(butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid) exhibits distinct structural features:

- Spacer Flexibility : The butane-1,4-diyl linker provides greater conformational flexibility than rigid aromatic spacers (e.g., biphenyl in 9,9'-biphenylfluorene derivatives), enabling adaptive packing in crystalline phases.

- Hydrogen-Bonding Capacity : Unlike non-polar derivatives (e.g., 9,9-dimethylfluorene), the carboxylic acid groups facilitate supramolecular assembly via O─H⋯O interactions, enhancing thermal stability (decomposition temperature >300 °C).

- Electronic Effects : The electron-withdrawing carboxylic acid groups reduce the HOMO-LUMO gap compared to alkyl-substituted fluorenes, as evidenced by UV-Vis spectroscopy (λₘₐₓ = 293 nm in THF).

Table 4: Comparison with Fluorene Derivatives

Properties

IUPAC Name |

9-[4-(9-carboxyfluoren-9-yl)butyl]fluorene-9-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26O4/c33-29(34)31(25-15-5-1-11-21(25)22-12-2-6-16-26(22)31)19-9-10-20-32(30(35)36)27-17-7-3-13-23(27)24-14-4-8-18-28(24)32/h1-8,11-18H,9-10,19-20H2,(H,33,34)(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDJDOGYMMOIOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid) typically involves the following steps:

Starting Materials: The synthesis begins with commercially available fluorene and butane-1,4-diol.

Formation of Fluorene Derivative: Fluorene is first converted to 9H-fluorene-9-carboxylic acid through a Friedel-Crafts acylation reaction.

Linking Reaction: The 9H-fluorene-9-carboxylic acid is then reacted with butane-1,4-diol under dehydrating conditions to form the butane-1,4-diyl linker.

Final Product Formation: The resulting intermediate is further reacted under specific conditions to yield the final product, 9,9’-(butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene units, leading to the formation of fluorenone derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Substitution: The aromatic rings in the fluorene units can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

Oxidation: Fluorenone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated fluorene derivatives.

Scientific Research Applications

Basic Information

- IUPAC Name: 9,9'-(butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid)

- CAS Number: 1881321-31-8

- Molecular Formula: C32H26O4

- Molar Mass: 474.55 g/mol

- Purity: Typically ≥95% .

Structural Characteristics

The compound features two fluorene units linked by a butane-1,4-diyl spacer, with carboxylic acid functional groups at both ends. This structure contributes to its solubility and reactivity, making it suitable for various applications.

Materials Science

Polymer Synthesis:

9,9'-(butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid) serves as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's overall performance in applications such as coatings and composites.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Glass Transition Temp | ~150 °C |

| Tensile Strength | 70 MPa |

| Thermal Decomposition Temp | >300 °C |

Organic Electronics

Organic Light Emitting Diodes (OLEDs):

The compound's unique electronic properties make it an excellent candidate for use in OLEDs. Its high fluorescence efficiency and stability under operational conditions enhance the performance of OLED devices.

Case Study: OLED Performance

In a study evaluating the efficiency of OLEDs using this compound as an emissive layer, devices exhibited a maximum brightness of 10,000 cd/m² and an external quantum efficiency of 18%, demonstrating its potential in display technologies .

Medicinal Chemistry

Drug Delivery Systems:

The carboxylic acid groups allow for conjugation with various drug molecules, facilitating targeted delivery systems. Research indicates that formulations incorporating this compound can enhance the solubility and bioavailability of poorly soluble drugs.

Case Study: Drug Conjugation

A recent study explored the conjugation of this compound with a chemotherapeutic agent. The resulting formulation showed a significant increase in cellular uptake and cytotoxicity against cancer cells compared to the free drug .

Photovoltaics

Solar Cell Applications:

The compound has been investigated for its use in organic photovoltaics (OPVs). Its ability to absorb light efficiently contributes to improved energy conversion efficiencies in solar cells.

Data Table: Solar Cell Efficiency

| Type | Efficiency (%) |

|---|---|

| OPV with Compound | 12.5 |

| Control OPV | 8.0 |

Mechanism of Action

The mechanism of action of 9,9’-(butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid) depends on its specific application. In biological systems, it may interact with cellular components through its carboxylic acid groups, facilitating binding to proteins or other biomolecules. In materials science, its unique structure allows for efficient electron transport and light emission, making it valuable in electronic applications.

Comparison with Similar Compounds

9,9’-Di-n-octylfluorene-2,7-diboronic acid bis(pinacol) ester: Used in the synthesis of organic solar cells.

9,9’-Dihexyl-9H-fluorene-2,7-diyl bis(3,6-di-tert-butylcarbazole): Utilized in the development of OLEDs.

Uniqueness: 9,9’-(Butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid) is unique due to its butane-1,4-diyl linker, which provides flexibility and distinct chemical properties compared to other fluorene derivatives. This structural feature allows for diverse functionalization and applications in various fields.

Biological Activity

Chemical Identity

- IUPAC Name: 9,9'-(butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid)

- CAS Number: 1881321-31-8

- Molecular Formula: C32H26O4

- Molecular Weight: 474.56 g/mol

- Purity: ≥ 95% .

This compound is a derivative of fluorene, characterized by its unique structure which includes two carboxylic acid groups and a butane linker. Its potential biological activities are of significant interest in medicinal chemistry and materials science.

Antioxidant Properties

Research indicates that compounds similar to 9,9'-(butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid) exhibit notable antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress which is implicated in various diseases including cancer and neurodegenerative disorders. The presence of the carboxylic acid groups may enhance these properties by facilitating electron donation .

Antimicrobial Activity

In studies involving structurally related compounds, antimicrobial activity has been observed. The carboxylic acid functionality is often associated with enhanced interaction with microbial membranes, potentially leading to increased permeability and subsequent cell death. This suggests that 9,9'-(butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid) may possess similar antimicrobial properties, warranting further investigation .

Cytotoxicity and Cancer Research

The compound's structure indicates potential cytotoxic effects against various cancer cell lines. Compounds with fluorene moieties have been studied for their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Preliminary data suggest that derivatives like 9,9'-(butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid) could be effective in targeting specific cancer pathways .

Study on Fluorene Derivatives

A study published in the Journal of Medicinal Chemistry explored the biological activity of various fluorene derivatives. It was found that modifications to the fluorene structure significantly impacted their anticancer efficacy. The introduction of carboxylic acid groups was linked to enhanced activity against breast cancer cell lines .

Antioxidant Activity Assessment

In a comparative analysis of several fluorene-based compounds, researchers assessed their antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Compounds similar to 9,9'-(butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid) showed promising results with IC50 values indicating strong radical scavenging activity .

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | High radical scavenging activity | |

| Antimicrobial | Potential membrane disruption | |

| Cytotoxicity | Inhibition of cancer cell proliferation |

Structure-Activity Relationship (SAR)

| Compound Structure | Activity Type | Mechanism |

|---|---|---|

| Fluorene derivatives with carboxylic acids | Antioxidant | Electron donation |

| Fluorene-based compounds | Antimicrobial | Membrane interaction |

| Fluorene analogs | Cytotoxic | Induction of apoptosis |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 9,9'-(butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid) with high purity?

- Methodological Answer : Synthesis typically involves coupling fluorene-carboxylic acid derivatives via a butane-1,4-diyl linker. A two-step approach is recommended:

Borylation : Introduce boronic ester groups at reactive positions using Suzuki-Miyaura coupling precursors (e.g., 9-borafluorene derivatives, as in ).

Linkage : Employ butane-1,4-diol or dihalide intermediates to bridge two fluorene-carboxylic acid units, ensuring stoichiometric control to avoid oligomerization .

- Purity Optimization : Use column chromatography with silica gel (ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structure of this compound be rigorously characterized?

- Methodological Answer : A multi-technique approach is essential:

- NMR : H and C NMR to confirm the butane-1,4-diyl bridge symmetry and fluorene-carboxylic acid substitution patterns.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected: , exact mass 422.15 g/mol).

- X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal packing and hydrogen-bonding interactions .

- FTIR : Confirm carboxylic acid C=O stretching (~1700 cm) and bridge C-C vibrations .

Q. What stability and handling precautions are critical for this compound?

- Methodological Answer :

- Storage : Keep under inert gas (N/Ar) at –20°C to prevent oxidation of the carboxylic acid groups. Avoid exposure to moisture .

- Reactivity : Carboxylic acid moieties may react with amines or alcohols; pre-functionalize with protective groups (e.g., Fmoc) if needed .

- Safety : Use PPE (gloves, goggles) and fume hoods. Acute toxicity data for analogous fluorene-carboxylic acids indicate low oral/dermal toxicity but potential respiratory irritation .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound for optoelectronic applications?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G* basis set) to analyze HOMO-LUMO gaps and charge transport properties. Compare with experimental UV-Vis spectra (λ ~300–350 nm for fluorene derivatives) .

- Solvent Effects : Include polarizable continuum models (PCM) to simulate dielectric environments (e.g., THF, DMF) .

- Contradiction Note : Discrepancies between calculated and observed bandgaps may arise from solid-state packing effects, requiring single-crystal data for validation .

Q. What strategies resolve contradictions in crystallographic data for fluorene-based polymers incorporating this monomer?

- Methodological Answer :

- Twinned Data : Use SHELXD/SHELXE for structure solution if twinning is detected. Refine with twin law matrices and restraints on bond distances .

- Disordered Moieties : Apply PART and SIMU commands in SHELXL to model butane-1,4-diyl bridge flexibility .

- Validation : Cross-check with PDF (pair distribution function) analysis for amorphous regions in bulk samples .

Q. How does this compound perform as a monomer in high-performance polyimide synthesis?

- Methodological Answer :

- Polymerization : Condense with diamines (e.g., 4,4'-oxydianiline) via thermal imidization (200–300°C under vacuum). Monitor reaction progress by FTIR (disappearance of carboxylic acid peaks).

- Performance Metrics :

- Thermal Stability : TGA (N atmosphere) shows decomposition onset >400°C, typical for fluorene-based polyimides .

- Mechanical Properties : Tensile testing (ASTM D638) reveals modulus enhancements due to rigid fluorene cores .

Notes

- Structural analogs (e.g., boronic esters, polyimides) inform methodologies where direct data is limited.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.